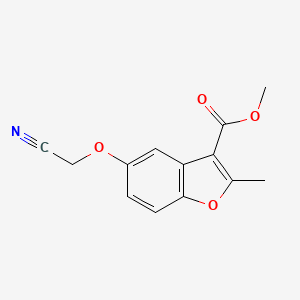

Methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

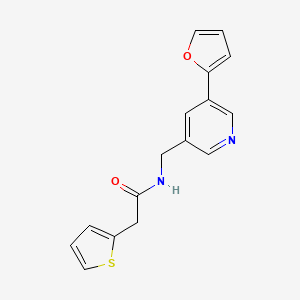

The molecular structure of “Methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate” is characterized by a total of 26 bonds, including 15 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), 1 nitrile (aliphatic), and 1 ether (aromatic) .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds undergo various reactions. For instance, cyanoacetamides can participate in a variety of condensation and substitution reactions .Aplicaciones Científicas De Investigación

Antimicrobial Activity : Methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate derivatives exhibit potential antimicrobial activity. For example, certain derivatives prepared using 5-hydroxy-2-methyl-3-benzofuranocarboxylic acid showed effectiveness against Gram-positive cocci, Gram-negative rods, and yeasts (Krawiecka et al., 2012).

Synthesis of Tetrahydrofurobenzofurans and Dihydromethanobenzodioxepines : This compound is used as a starting material in the synthesis of complex structures like tetrahydrofurobenzofurans and dihydromethanobenzodioxepines. These compounds have demonstrated impressive inhibitory activities against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in the study of neurological disorders (Luo et al., 2005).

Antibacterial Properties : Derivatives of this compound have been isolated from natural sources and tested for antibacterial properties. For instance, derivatives from Heliotropium filifolium showed activity against Gram-positive but not Gram-negative bacteria, highlighting the compound's potential in developing antibacterial agents (Urzúa et al., 2008).

Synthesis of Novel Benzofuran Derivatives : It serves as a precursor in the synthesis of new benzofuran derivatives. These derivatives are explored for their potential biological activities, including anti-HIV activities, suggesting their potential in pharmaceutical research (Mubarak et al., 2007).

Cycloaddition Reactions for Organic Synthesis : It is used in cycloaddition reactions, a fundamental process in organic synthesis. Such reactions lead to the formation of complex structures that can have various applications in medicinal chemistry and material science (Kobayashi et al., 2005).

Antibacterial and Antitubercular Activity : Schiff bases of this compound's derivatives have been synthesized and evaluated for their antibacterial and antitubercular activity. Such research underlines the compound's role in developing new treatments for bacterial infections and tuberculosis (Bodke et al., 2017).

Catalysis in Organic Reactions : This compound is involved in catalyzed reactions for synthesizing various organic structures. These reactions are crucial for advancing synthetic methodologies in chemistry, leading to the development of new materials and drugs (Torigoe et al., 2016).

Propiedades

IUPAC Name |

methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-8-12(13(15)16-2)10-7-9(17-6-5-14)3-4-11(10)18-8/h3-4,7H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFXCKONNIOABQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OCC#N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2469655.png)

![1-(4-chlorophenyl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2469664.png)

![N-(2,5-difluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2469665.png)

![6-bromo-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B2469667.png)

![N-[4-(2-chloropropanoyl)phenyl]methanesulfonamide](/img/structure/B2469671.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B2469672.png)

![(E)-2-[3-(4-bromophenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile](/img/structure/B2469677.png)